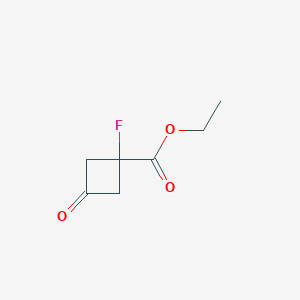
Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate is an organic compound with the molecular formula C7H9FO3 It is a fluorinated derivative of cyclobutanecarboxylate, characterized by the presence of a fluoro group and a keto group on the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate typically involves the reaction of 3-oxo-cyclobutanecarboxylic acid with ethyl fluoroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale distillation or chromatography techniques to achieve the required purity for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical studies due to its unique fluorine atom.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate involves its interaction with various molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, making it a valuable tool in biochemical studies. The keto group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-fluoro-3-oxocyclopentanecarboxylate
- Ethyl 1-fluoro-3-oxocyclohexanecarboxylate
- Ethyl 1-fluoro-3-oxocycloheptanecarboxylate
Uniqueness
Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate is unique due to its smaller ring size compared to similar compounds. This smaller ring size can result in different chemical reactivity and physical properties, making it a valuable compound for specific applications where larger ring sizes may not be suitable .
Propiedades
Fórmula molecular |
C7H9FO3 |
|---|---|
Peso molecular |
160.14 g/mol |
Nombre IUPAC |
ethyl 1-fluoro-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H9FO3/c1-2-11-6(10)7(8)3-5(9)4-7/h2-4H2,1H3 |
Clave InChI |
LVGYDZXMLOWSHG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC(=O)C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


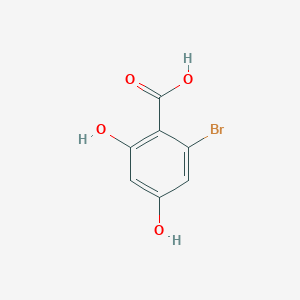
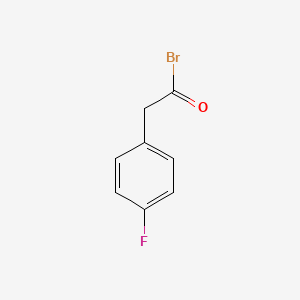

![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)

![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B13028540.png)
![7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)
![3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine](/img/structure/B13028555.png)

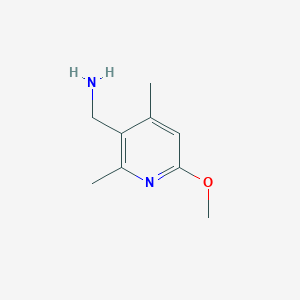
![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)
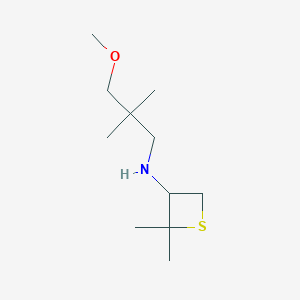
![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)

